molecular formula C33H47N3O5 B1679111 L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 225925-12-2

L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester

货号: B1679111
CAS 编号: 225925-12-2
分子量: 565.7 g/mol
InChI 键: NDGCCFMKWNNCLD-VMPREFPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-151307 是一种由辉瑞公司开发的合成肽类化合物。它是一种电压门控钙通道阻滞剂,专门针对 N 型钙通道。 该化合物在治疗神经系统疾病,特别是在疼痛管理方面显示出潜力 .

准备方法

PD-151307 的合成涉及多个步骤,从肽中间体的制备开始。 L-亮氨酸片段通过用二氧化碳和吡啶使六氢氮杂环庚烷进行碳酸化获得,然后与亚硫酰氯反应生成六氢氮杂环庚烷-1-基羰基氯。 然后,该中间体与其他试剂缩合形成最终产物

化学反应分析

PD-151307 会发生各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 可以进行还原反应以修饰分子内的官能团。

    取代: 取代反应,特别是涉及氨基和羧基的反应,在 PD-151307 的合成和修饰中很常见。这些反应中常用的试剂包括亚硫酰氯、二氧化碳和吡啶。

科学研究应用

PD-151307 有几个科学研究应用:

    化学: 用作研究肽合成和修饰的模型化合物。

    生物学: 研究其在阻断 N 型钙通道中的作用,这些通道在神经传递中至关重要。

    医学: 探索其通过抑制神经元中的钙离子流入来治疗疼痛和其他神经系统疾病的潜力。

    工业: 在开发靶向钙通道的新药方面具有潜在应用.

作用机制

PD-151307 通过阻断电压门控钙通道,特别是 N 型钙通道来发挥作用。这些通道参与神经元中神经递质的释放。通过抑制这些通道,PD-151307 减少了钙离子流入,从而降低了神经递质的释放并减轻了疼痛。 PD-151307 的分子靶点是 N 型钙通道,涉及的途径包括调节神经元中钙信号传导 .

相似化合物的比较

PD-151307 在专门靶向 N 型钙通道方面是独一无二的。类似的化合物包括:

生物活性

L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester, also known as PD-151307, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound PD-151307 is characterized by its complex structure that includes L-tyrosine and specific substituents that enhance its biological activity. The presence of the hexahydroazepin moiety and the phenylmethyl group contributes to its pharmacological profile.

1. Antioxidant Activity

Research indicates that L-Tyrosine derivatives exhibit notable antioxidant properties due to their phenolic structures. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases. The antioxidant capacity has been linked to the ability to mitigate oxidative stress in cellular environments .

2. Neuroprotective Effects

L-Tyrosine and its derivatives play a role in neuroprotection, particularly in models of neurodegeneration. Studies have shown that these compounds can influence neurotransmitter synthesis and release, particularly dopamine, which is crucial for conditions like Parkinson’s disease . The modulation of dopaminergic pathways suggests potential therapeutic applications for mood disorders and cognitive decline.

3. Antibacterial Activity

The antibacterial properties of L-Tyrosine derivatives have been explored in various studies. These compounds demonstrate efficacy against a range of bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activities of PD-151307 can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic hydroxyl groups in L-Tyrosine derivatives enable them to act as effective radical scavengers, reducing oxidative damage .
  • Transport Mechanisms : PD-151307 may utilize the L-type amino acid transporter (LAT1) for enhanced uptake into cells, particularly in the brain. This transport mechanism is critical for delivering therapeutic agents across the blood-brain barrier .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of PD-151307 in rodent models of Parkinson's disease. The administration of this compound resulted in significant improvement in motor functions and reduced dopaminergic neuron loss compared to control groups. These findings support the potential use of PD-151307 as a neuroprotective agent in clinical settings.

Case Study 2: Antioxidant Efficacy

In vitro experiments demonstrated that PD-151307 effectively reduced ROS levels in cardiac fibroblasts exposed to oxidative stress. This reduction was associated with decreased cellular apoptosis and improved cell viability, indicating its potential utility in preventing oxidative damage in cardiac tissues .

Comparative Analysis

Property L-Tyrosine Derivative Standard Tyrosine
Antioxidant ActivityHighModerate
Neuroprotective EffectSignificantLimited
Antibacterial ActivityPresentAbsent
LAT1 Transport RateEnhancedLow

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

  • Methodology :

Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate carboxylic acid groups, as demonstrated in peptide coupling protocols .

Purification : Employ column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in ethanol or ethyl acetate to isolate the product. Confirm homogeneity via thin-layer chromatography (TLC) .

Characterization : Validate structure using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and polarimetry for optical rotation .

Q. What analytical techniques are critical for verifying structural integrity post-synthesis?

  • Key Techniques :

  • TLC : Monitor reaction progress and purity using silica gel plates with UV visualization .
  • NMR Spectroscopy : Assign stereochemistry and confirm backbone connectivity (e.g., amide proton signals at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) and isotopic patterns .

Advanced Research Questions

Q. How can bioactivity assay conditions be optimized for this compound when solubility in physiological buffers is problematic?

  • Strategies :

Solubility Adjustments : Pre-dissolve the compound in acidic solutions (pH 2.0–3.0) before dilution into neutral buffers .

Microdrop Application : For localized testing (e.g., neuronal assays), remove excess buffer and apply compound via microdroplets (1–5 µL) directly to target surfaces .

Ionic Environment : Test under Ca2+^{2+}-free or Mg2+^{2+}-enriched conditions to isolate ion-dependent effects on bioactivity .

  • Example Assay Setup :

ParameterBath MethodMicrodrop Method
Solution Volume10–50 mL1–5 µL
pH Range7.4–7.6Pre-acidified (pH 2.0)
Ion ManipulationCa2+^{2+}/Mg2+^{2+} adjustedLocalized application
Temperature Control22 ± 1°CAmbient (22–25°C)
Adapted from synaptic inhibition assays in .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved when comparing this compound to tyrosine derivatives with varying substituents?

  • Approach :

Substituent Analysis : Compare the hexahydroazepine carbonyl group’s conformational flexibility to rigid analogs (e.g., cyclohexyl or phenylpropionyl derivatives) using molecular docking or MD simulations .

Controlled Assays : Test derivatives under identical conditions (pH, ionic strength) to isolate substituent effects. For example, replace the O-(phenylmethyl) group with O-methyl or unprotected tyrosine to assess steric/electronic contributions .

Data Normalization : Use internal standards (e.g., acetylated peptides) to calibrate bioactivity measurements across studies .

Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?

  • Methods :

  • Docking Studies : Use software like AutoDock Vina to model binding to tyrosine kinase domains or GPCRs, focusing on hydrogen bonds with the hydroxyphenyl group and hydrophobic interactions with the leucine/azepine moieties .
  • QM/MM Simulations : Calculate charge distribution and polarizability of the hexahydroazepine ring to predict membrane permeability or solvent effects .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported inhibitory potency across studies?

  • Resolution Steps :

Buffer Composition : Verify if studies used divergent ion concentrations (e.g., Ca2+^{2+}-free vs. Mg2+^{2+}-rich buffers alter synaptic inhibition efficacy) .

Stereochemical Purity : Confirm enantiomeric excess (≥98% by polarimetry) to rule out contamination by D-isomers .

Target Selectivity : Screen for off-target effects (e.g., protease inhibition) using broad-spectrum enzyme panels .

Q. Synthetic Optimization Challenges

Q. What steps mitigate side reactions during the coupling of the hexahydroazepine moiety?

  • Recommendations :

  • Activation : Pre-form the NHS ester of the azepine-carboxylic acid to minimize racemization .
  • Temperature Control : Conduct couplings at 0–4°C to suppress epimerization at the leucine α-carbon .
  • Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Q. Structural Characterization

Q. How to resolve ambiguities in NMR assignments for the hexahydroazepine-leucine backbone?

  • Techniques :

  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to correlate amide protons with carbonyl carbons and confirm azepine ring connectivity .
  • NOESY : Identify spatial proximity between the azepine’s CH2_2 groups and the leucine side chain to validate tertiary structure .

属性

CAS 编号

225925-12-2

分子式

C33H47N3O5

分子量

565.7 g/mol

IUPAC 名称

tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1

InChI 键

NDGCCFMKWNNCLD-VMPREFPWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

规范 SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PD-151307;  PD 151307;  PD151307; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。